

Albaconazole spectrum of antifungal activity

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Compound Focus: Albaconazole

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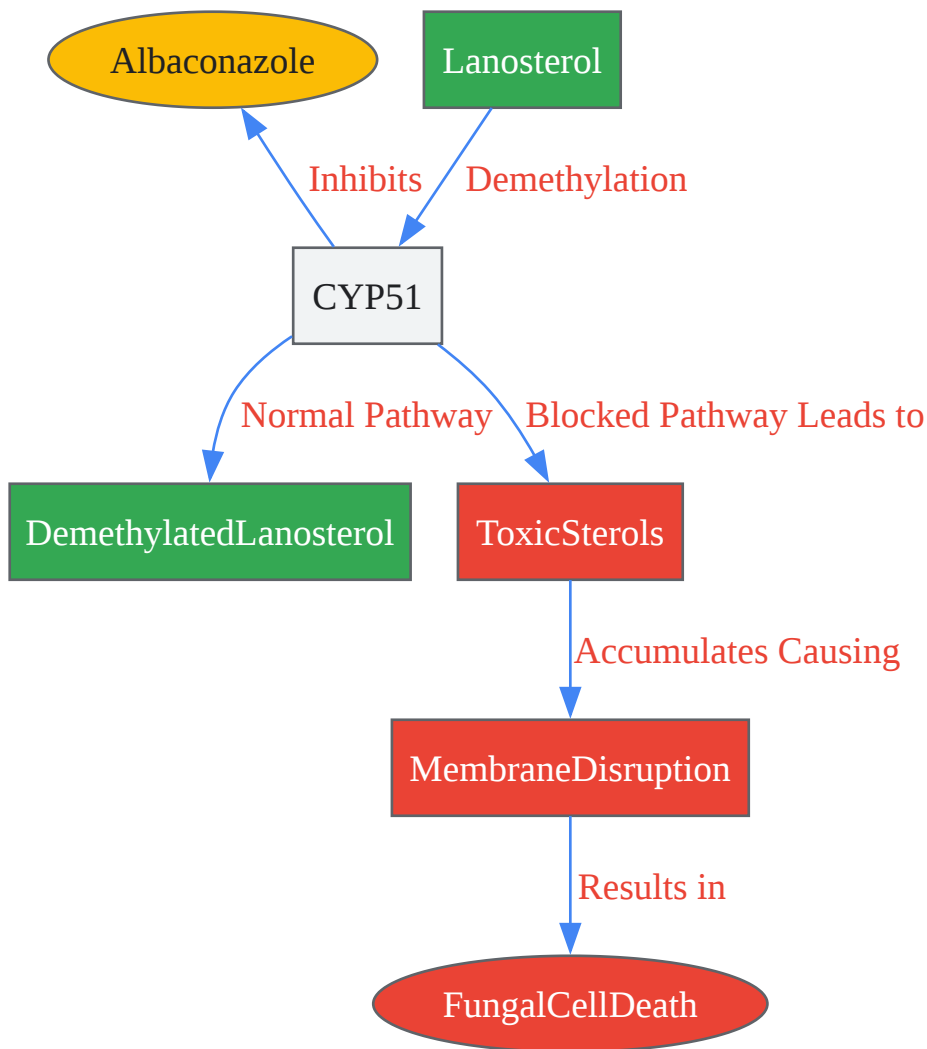
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Mechanism of Action

Albaconazole functions as a fungistatic or fungicidal agent by targeting the synthesis of ergosterol, an essential component of the fungal cell membrane [1].

- **Molecular Target:** It specifically inhibits the fungal cytochrome P450-dependent enzyme **lanosterol 14 α -demethylase** (Erg11p, CYP51) [2] [3].
- **Biochemical Consequence:** This inhibition disrupts the demethylation of lanosterol, leading to the accumulation of toxic methylated sterol intermediates within the cell [1].
- **Cellular Outcome:** The disruption of ergosterol production compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation [1].

The following diagram illustrates this targeted pathway:



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Albacozazole inhibits CYP51, blocking ergosterol synthesis and causing toxic sterol accumulation that leads to fungal cell death.

Spectrum of Antifungal Activity

Extensive in vitro studies demonstrate that **albacozazole** possesses a broad spectrum of activity against numerous clinically significant fungi, often showing greater potency than established azoles like fluconazole [4] [3].

Activity Against Candida Species

The table below summarizes the in vitro activity of **albaconazole** against various *Candida* species, compared to other antifungal agents [3].

Fungal Species (Strain)	Albaconazole MIC (µg/mL)	Fluconazole MIC (µg/mL)	Voriconazole MIC (µg/mL)
C. albicans (CAAL97)	<0.001	0.018	<0.003
C. albicans (DSY735)	0.063	11.0	0.101
C. krusei (CAKR7)	0.022	>30	0.549
C. glabrata (CAGL2)	0.065	7.7	0.061
C. parapsilosis (CAPA2)	0.011	>30	0.905

- **Potency against Resistant Strains:** **Albaconazole** maintained low MICs against *Candida* strains exhibiting reduced susceptibility or resistance to fluconazole, such as **C. krusei** and the resistant **C. albicans** strain DSY735 [3].
- **Fungicidal Activity:** Against *Cryptococcus neoformans*, **albaconazole** was not only 100-fold more potent than fluconazole on a per-weight basis but also demonstrated **fungicidal activity** at relevant concentrations for some isolates [4].

Activity Against Filamentous Fungi

Albaconazole is also effective against a range of molds, as shown in the following data [3].

Fungal Species (Strain)	Albaconazole MIC (µg/mL)	Itraconazole MIC (µg/mL)	Voriconazole MIC (µg/mL)
A. fumigatus (ASFU7)	0.23	0.42	0.15
A. fumigatus (ASFU13)	1.1	>71	<0.35

Fungal Species (Strain)	Albaconazole MIC ($\mu\text{g/mL}$)	Itraconazole MIC ($\mu\text{g/mL}$)	Voriconazole MIC ($\mu\text{g/mL}$)
A. fumigatus (ASFU17)	2.1	>71	0.25
S. prolificans (SCSP1)	0.5	Not Tested	0.125
R. oryzae (RHPU1)	0.5	Not Tested	2

- **Notable Activity against Scedosporium:** **Albaconazole** showed high efficacy in a rabbit model of disseminated *Scedosporium prolificans* infection. A dose of 50 mg/kg/day resulted in **100% survival** and significantly reduced the fungal burden in key organs like the brain and kidneys [5].

Key Experimental Protocols

The data summarized in the tables above were generated using standardized methodologies critical for ensuring reproducibility and accurate comparison of antifungal activity.

In Vitro Susceptibility Testing

- **Broth Microdilution Method:** This is the standard technique for determining Minimum Inhibitory Concentrations (MICs) [3].
 - **Test Medium:** RPMI 1640 medium buffered with MOPS [4].
 - **Inoculum Size:** Approximately 10^3 CFU/mL for yeasts [4]. For filamentous fungi, the methodology described in the **CLSI M38 standard** is followed [3].
 - **Incubation & Endpoint:** Incubation at 35°C for 72 hours. The MIC endpoint for azoles is typically defined as an **80% reduction in growth** compared to the drug-free control [4].
- **Minimum Fungicidal Concentration (MFC):** To determine if the drug is fungicidal, aliquots from tubes showing no growth are plated onto agar. The MFC is the lowest concentration that kills at least **99.7%** of the initial inoculum [4].

In Vivo Efficacy Models

- **Systemic Candidiasis in Mice:** Compound I, a novel agent derived from **albaconazole**, demonstrated preliminary in vivo efficacy, showing a **75% survival rate** in a mouse model of systemic candidiasis [2].
- **Cryptococcal Meningitis in Rabbits:** Infected rabbits were treated orally with **albaconazole** once daily. The drug's concentration in serum and cerebrospinal fluid (CSF) was measured using a **bioassay** with *Candida kefyr*. The efficacy was assessed by quantitatively culturing CSF from serial intracisternal taps to measure the reduction in fungal burden (log₁₀ CFU/mL) [4].

Current Status and Formulation Advancements

- **Development Status:** As of the latest information, **albaconazole** has been evaluated in multiple Phase I and Phase II clinical trials for indications including onychomycosis, vulvovaginal candidiasis, and tinea pedis [6]. However, it appears to be **discontinued** and has not progressed to Phase III or received approval [6].
- **Novel Formulations to Overcome Limitations:** A key limitation of **albaconazole** is its poor water solubility and short plasma half-life in mice [7]. Recent research has focused on encapsulating the drug in **biodegradable polymeric nanocapsules (NCs)** [7].
 - **Benefits of Nanocapsules:** This advanced formulation aims to provide prolonged drug release, improve tissue targeting, and potentially reduce toxicity, such as QTc prolongation associated with azoles [7]. In a mouse model of Chagas disease, ABZ-loaded NCs showed **enhanced anti-parasitic effects** and improved safety compared to the free drug [7].

Conclusion

Albaconazole is a potent, broad-spectrum triazole antifungal with a well-defined mechanism of action. Its strong performance in preclinical models, especially against strains resistant to other azoles, highlights its potential. While its development as a conventional drug appears halted, its value as a chemical scaffold for novel antifungals and the promising application of nanoformulations may pave the way for its future applications.

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